Cas no 1208687-93-7 (3-(2-methoxyethyl)-1-5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-ylurea)

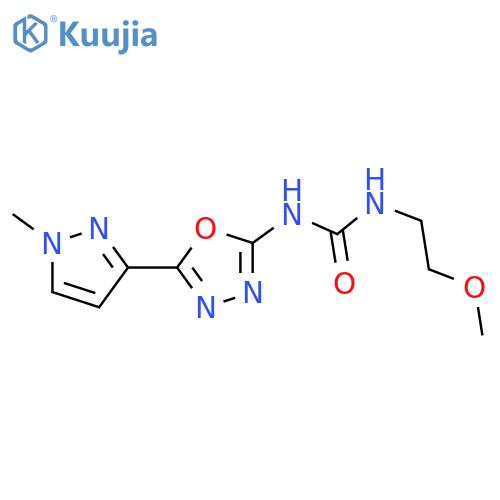

1208687-93-7 structure

商品名:3-(2-methoxyethyl)-1-5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-ylurea

CAS番号:1208687-93-7

MF:C10H14N6O3

メガワット:266.25656080246

CID:6559147

3-(2-methoxyethyl)-1-5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-ylurea 化学的及び物理的性質

名前と識別子

-

- 3-(2-methoxyethyl)-1-5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-ylurea

- 1-(2-methoxyethyl)-3-[5-(1-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]urea

-

- インチ: 1S/C10H14N6O3/c1-16-5-3-7(15-16)8-13-14-10(19-8)12-9(17)11-4-6-18-2/h3,5H,4,6H2,1-2H3,(H2,11,12,14,17)

- InChIKey: CKEFJBZORFTEFP-UHFFFAOYSA-N

- ほほえんだ: N(CCOC)C(NC1=NN=C(C2C=CN(C)N=2)O1)=O

3-(2-methoxyethyl)-1-5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-ylurea 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5773-1335-50mg |

3-(2-methoxyethyl)-1-[5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]urea |

1208687-93-7 | 50mg |

$240.0 | 2023-09-09 | ||

| Life Chemicals | F5773-1335-15mg |

3-(2-methoxyethyl)-1-[5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]urea |

1208687-93-7 | 15mg |

$133.5 | 2023-09-09 | ||

| Life Chemicals | F5773-1335-40mg |

3-(2-methoxyethyl)-1-[5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]urea |

1208687-93-7 | 40mg |

$210.0 | 2023-09-09 | ||

| Life Chemicals | F5773-1335-20mg |

3-(2-methoxyethyl)-1-[5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]urea |

1208687-93-7 | 20mg |

$148.5 | 2023-09-09 | ||

| Life Chemicals | F5773-1335-10μmol |

3-(2-methoxyethyl)-1-[5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]urea |

1208687-93-7 | 10μmol |

$103.5 | 2023-09-09 | ||

| Life Chemicals | F5773-1335-2μmol |

3-(2-methoxyethyl)-1-[5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]urea |

1208687-93-7 | 2μmol |

$85.5 | 2023-09-09 | ||

| Life Chemicals | F5773-1335-5mg |

3-(2-methoxyethyl)-1-[5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]urea |

1208687-93-7 | 5mg |

$103.5 | 2023-09-09 | ||

| Life Chemicals | F5773-1335-25mg |

3-(2-methoxyethyl)-1-[5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]urea |

1208687-93-7 | 25mg |

$163.5 | 2023-09-09 | ||

| Life Chemicals | F5773-1335-30mg |

3-(2-methoxyethyl)-1-[5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]urea |

1208687-93-7 | 30mg |

$178.5 | 2023-09-09 | ||

| Life Chemicals | F5773-1335-5μmol |

3-(2-methoxyethyl)-1-[5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]urea |

1208687-93-7 | 5μmol |

$94.5 | 2023-09-09 |

3-(2-methoxyethyl)-1-5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-ylurea 関連文献

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

1208687-93-7 (3-(2-methoxyethyl)-1-5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-ylurea) 関連製品

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬